molecular formula C10H8O3 B6263355 (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal CAS No. 58095-77-5

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal

Cat. No.: B6263355
CAS No.: 58095-77-5
M. Wt: 176.2
InChI Key:
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Description

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal: is an organic compound characterized by the presence of a 1,3-dioxaindan ring attached to a propenal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal typically involves the following steps:

    Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propenal group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the propenal group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interacting with nucleic acids: Affecting gene expression and cellular functions.

    Participating in redox reactions: Influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enone: Similar structure but with a ketone group instead of an aldehyde.

    (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal is unique due to its specific combination of the 1,3-dioxaindan ring and the propenal group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

58095-77-5

Molecular Formula

C10H8O3

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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